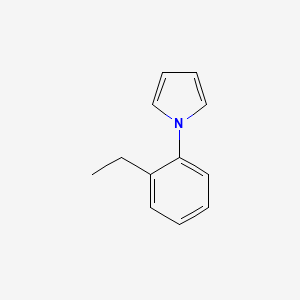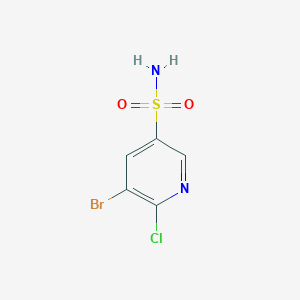
2-(チオフェン-2-イル)ニコチン酸
説明
2-(Thiophen-2-YL)nicotinic acid is a heterocyclic compound that combines the structural features of thiophene and nicotinic acid. Thiophene is a sulfur-containing five-membered aromatic ring, while nicotinic acid, also known as niacin, is a form of vitamin B3. The fusion of these two structures results in a compound with unique chemical and biological properties, making it a subject of interest in various fields of research.
科学的研究の応用
2-(Thiophen-2-YL)nicotinic acid has a wide range of applications in scientific research:
作用機序
Target of Action
The primary target of 2-(Thiophen-2-YL)nicotinic acid is certain types of fungal phytopathogens, including oomycetes, ascomycetes, basidiomycetes, and deuteromycetes . These organisms pose a significant threat to human health, food safety, and agriculture .
Mode of Action
It has been synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene . This suggests that the compound may interact with its targets through these functional groups.
Biochemical Pathways
Given its fungicidal activity, it likely interferes with essential biological processes in the target organisms, leading to their death .
Result of Action
The compound has demonstrated excellent fungicidal activities against cucumber downy mildew (CDM, Pseudoperonospora cubensis) in a greenhouse . Specifically, certain derivatives of the compound exhibited higher fungicidal activities than both diflumetorim and flumorph .
Action Environment
The environment can significantly influence the action, efficacy, and stability of 2-(Thiophen-2-YL)nicotinic acid. For instance, the compound’s fungicidal activity was tested in a greenhouse, which provides a controlled environment . .
生化学分析
Biochemical Properties
2-(Thiophen-2-YL)nicotinic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with nicotinic acetylcholine receptors, which are crucial for neurotransmission . Additionally, the compound’s thiophene ring can engage in π-π interactions with aromatic amino acids in proteins, potentially affecting protein conformation and function .
Cellular Effects
The effects of 2-(Thiophen-2-YL)nicotinic acid on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to modulate the activity of nicotinic acetylcholine receptors, impacting neurotransmitter release and signal transduction . Furthermore, its interaction with cellular proteins can lead to changes in gene expression, affecting various cellular functions .
Molecular Mechanism
At the molecular level, 2-(Thiophen-2-YL)nicotinic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound’s interaction with nicotinic acetylcholine receptors can lead to receptor activation or inhibition, depending on the context . Additionally, it may influence enzyme activity by binding to active sites or allosteric sites, thereby modulating biochemical pathways .
Temporal Effects in Laboratory Settings
The stability and effects of 2-(Thiophen-2-YL)nicotinic acid over time have been studied in laboratory settings. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under harsh conditions. Long-term studies have shown that the compound can have sustained effects on cellular function, with potential implications for chronic treatments .
Dosage Effects in Animal Models
In animal models, the effects of 2-(Thiophen-2-YL)nicotinic acid vary with dosage. At lower doses, the compound may exhibit therapeutic effects, such as modulating neurotransmitter release and improving cognitive function . At higher doses, it may cause adverse effects, including toxicity and disruption of normal cellular processes . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
2-(Thiophen-2-YL)nicotinic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound may undergo oxidation, reduction, or conjugation reactions, leading to the formation of metabolites that are excreted from the body . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 2-(Thiophen-2-YL)nicotinic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these processes is crucial for optimizing the compound’s therapeutic efficacy and minimizing off-target effects.
Subcellular Localization
2-(Thiophen-2-YL)nicotinic acid exhibits specific subcellular localization patterns, which can influence its activity and function. The compound may be directed to particular cellular compartments, such as the mitochondria or endoplasmic reticulum, through targeting signals or post-translational modifications . These localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thiophen-2-YL)nicotinic acid typically involves the condensation of thiophene derivatives with nicotinic acid or its precursors. One common method is the modification of natural products and the active substructure splicing method, where the nitrogen-containing heterocycle nicotinic acid is spliced with the sulfur-containing heterocycle thiophene . The structures of the target compounds are identified through techniques such as 1H NMR, 13C NMR, and HRMS spectra .
Industrial Production Methods: While specific industrial production methods for 2-(Thiophen-2-YL)nicotinic acid are not extensively documented, the general approach involves large-scale organic synthesis techniques. These methods often utilize batch reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the efficient production of the compound.
化学反応の分析
Types of Reactions: 2-(Thiophen-2-YL)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiophene and nicotinic acid moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
類似化合物との比較
Thiophene-2-carboxylic acid: Similar in structure but lacks the nicotinic acid moiety.
Nicotinic acid: Lacks the thiophene ring but shares the nicotinic acid structure.
2-(Furan-2-YL)nicotinic acid: Similar structure but with a furan ring instead of thiophene.
Uniqueness: 2-(Thiophen-2-YL)nicotinic acid is unique due to the combination of the thiophene and nicotinic acid structures. This fusion imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activity set it apart from other similar compounds .
特性
IUPAC Name |
2-thiophen-2-ylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2S/c12-10(13)7-3-1-5-11-9(7)8-4-2-6-14-8/h1-6H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEDQFAWTSUPIEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10406256 | |
| Record name | 2-thiophen-2-ylpyridine-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893723-52-9 | |
| Record name | 2-thiophen-2-ylpyridine-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[2,1-b]thiazole](/img/structure/B1309367.png)


![5-[(2,4-Difluorophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B1309375.png)
![2-(2,5-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1309382.png)





![N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopropanamine](/img/structure/B1309402.png)


